molecular formula C7H10F2O2 B159977 3-(1,1-Difluoroethyl)-3-methyloxolan-2-one CAS No. 131147-39-2

3-(1,1-Difluoroethyl)-3-methyloxolan-2-one

Cat. No. B159977
M. Wt: 164.15 g/mol
InChI Key: SPLYYSRLBQTVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-Difluoroethyl)-3-methyloxolan-2-one, also known as 'Difluoroacetyl methyl carbonate' (DFAMC), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds.

Mechanism Of Action

The difluoroacetyl group in DFAMC can react with various nucleophiles such as alcohols, amines, and thiols to form difluoroacetylated products. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the difluoroacetylated product. The reaction is catalyzed by a base such as triethylamine, which helps in the formation of the tetrahedral intermediate.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of DFAMC. However, it has been reported that difluoroacetylated products obtained from DFAMC can exhibit potent biological activity. For example, difluoroacetylated amino acids have been shown to exhibit antitumor activity.

Advantages And Limitations For Lab Experiments

DFAMC has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and handle, and it can be used to introduce the difluoroacetyl group into various compounds. However, DFAMC has some limitations as well. It is a toxic and hazardous chemical, and proper precautions should be taken while handling it. Additionally, the reaction of DFAMC with nucleophiles can be slow and may require longer reaction times.

Future Directions

DFAMC has potential applications in the synthesis of various organic compounds, and there are several future directions that can be explored to further enhance its utility. One possible direction is the development of more efficient and selective difluoroacetylation reactions using DFAMC. Another direction is the synthesis of difluoroacetylated products with specific biological activities, which can be used as potential drug candidates. Furthermore, the use of DFAMC in the synthesis of functional materials such as polymers and catalysts can also be explored.

Synthesis Methods

DFAMC can be synthesized by the reaction of difluoroacetic acid with dimethyl carbonate in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields DFAMC as a colorless liquid with a boiling point of 100-101°C.

Scientific Research Applications

DFAMC has been widely used as a reagent in organic synthesis due to its ability to act as a difluoroacetylating agent. It can be used to introduce the difluoroacetyl group into various compounds, which can then be further modified to synthesize new organic molecules. DFAMC has been used in the synthesis of various natural products, pharmaceuticals, and functional materials.

properties

CAS RN

131147-39-2

Product Name

3-(1,1-Difluoroethyl)-3-methyloxolan-2-one

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

3-(1,1-difluoroethyl)-3-methyloxolan-2-one

InChI

InChI=1S/C7H10F2O2/c1-6(7(2,8)9)3-4-11-5(6)10/h3-4H2,1-2H3

InChI Key

SPLYYSRLBQTVET-UHFFFAOYSA-N

SMILES

CC1(CCOC1=O)C(C)(F)F

Canonical SMILES

CC1(CCOC1=O)C(C)(F)F

synonyms

alpha-(1,1,-difluoroethyl)-alpha-methyl-gamma-butyrolactone
alpha-DFGBL

Origin of Product

United States

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